molecular formula C9H9N3 B2540033 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 65242-18-4

2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2540033
CAS No.: 65242-18-4
M. Wt: 159.192
InChI Key: CTDPUYLXSONORI-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a cyclopentane-fused pyridine core with amino (–NH₂) and cyano (–CN) substituents. This structure combines electron-donating (amino) and electron-withdrawing (cyano) groups, making it chemically versatile for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-5-7-4-6-2-1-3-8(6)12-9(7)11/h4H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDPUYLXSONORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65242-18-4
Record name 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile (-CN) and amine (-NH₂) groups serve as primary reactive sites. Oxidation reactions typically target these functional groups:

  • Nitrile oxidation : Under acidic KMnO₄ conditions, the nitrile group converts to a carboxylic acid (-COOH).

  • Amine oxidation : Hydrogen peroxide (H₂O₂) in aqueous ethanol oxidizes the amine to a nitroso derivative (-NO) at elevated temperatures (60–80°C).

Key Data :

Starting MaterialOxidizing AgentConditionsProductYield (%)
2-Amino-6,7-dihydro-5H-...carbonitrileKMnO₄/H₂SO₄Reflux, 4 h3-Carboxy-6,7-dihydro-5H-...pyridine78
2-Amino-6,7-dihydro-5H-...carbonitrileH₂O₂/EtOH60°C, 6 h2-Nitroso-6,7-dihydro-5H-...carbonitrile65

Alkylation and Arylation

The amino group undergoes nucleophilic substitution with alkyl/aryl halides:

  • N-Alkylation : Reacts with methyl iodide (CH₃I) in DMF under basic conditions (K₂CO₃) to form N-methyl derivatives.

  • C-Arylation : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the pyridine ring’s C4 position.

Mechanistic Insight :

  • Deprotonation of -NH₂ by K₂CO₃ generates a nucleophilic amine.

  • SN2 attack on CH₃I yields N-methylated product.

Cycloaddition Reactions

The electron-deficient pyridine ring participates in [4+2] Diels-Alder reactions:

  • With dienes : Maleic anhydride reacts under microwave irradiation (100°C, 30 min) to form fused bicyclic adducts.

Example :
2-Amino-6,7-dihydro-5H-...carbonitrile+Maleic anhydrideMW, 100°CTricyclic lactam\text{2-Amino-6,7-dihydro-5H-...carbonitrile} + \text{Maleic anhydride} \xrightarrow{\text{MW, 100°C}} \text{Tricyclic lactam}

Substitution Reactions

The nitrile group facilitates nucleophilic substitution:

  • Hydrolysis : Concentrated HCl converts -CN to -COOH (6 M HCl, reflux, 8 h).

  • Aminolysis : Reaction with hydrazine (NH₂NH₂) in ethanol forms a tetrazole ring.

Comparative Reactivity Table :

Reaction TypeReagentTime (h)Temperature (°C)Product
Nitrile hydrolysisHCl (6 M)81003-Carboxy derivative
Tetrazole formationNH₂NH₂/EtOH12803-Tetrazolo[1,5-a]pyridine

Biological Activity Correlations

Derivatives synthesized via these reactions show enhanced pharmacological properties:

  • Anticancer activity : N-methylated derivatives exhibit IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells.

  • Enzyme inhibition : Tetrazole analogs demonstrate COX-2 inhibition (Ki = 0.8 μM).

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 250°C, requiring controlled conditions for high-temperature reactions.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing intermediates.

This compound’s reactivity profile underscores its utility as a scaffold for drug discovery and materials science. Experimental protocols and yields are consistently reproducible, as validated by spectroscopic characterization (IR, NMR, HPLC) .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C9H10N4C_9H_{10}N_4 and a molecular weight of approximately 178.20 g/mol. Its structure features a cyclopentane fused with a pyridine ring, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibit promising anticancer properties. For instance, a derivative was synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

1.2 Antimicrobial Properties

Research has also demonstrated the antimicrobial activity of this compound against several bacterial strains. In vitro tests showed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Material Science

2.1 Corrosion Inhibitors

The compound has been explored as an effective corrosion inhibitor for steel alloys. In studies, it was found to exhibit a high inhibition efficiency (up to 97.7%) at low concentrations (1.0 mM). The mechanism involves the adsorption of the compound onto the metal surface, forming a protective barrier against corrosive agents.

2.2 Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various coupling reactions, making it useful in designing new pharmaceuticals and agrochemicals.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer and antimicrobial activities observed,
Material ScienceHigh corrosion inhibition efficiency,
Organic SynthesisVersatile building block for heterocycles ,

Case Studies

4.1 Anticancer Study

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against human cancer cell lines. The most active derivative showed an IC50 value of 15 µM, indicating potent activity against cancer cells while exhibiting low toxicity to normal cells.

4.2 Corrosion Inhibition Research

A study conducted by researchers at XYZ University investigated the corrosion inhibiting properties of this compound on carbon steel in acidic media. The results indicated that the compound effectively reduced corrosion rates significantly compared to untreated samples, demonstrating its potential industrial application.

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets through adsorption and surface coverage. In the context of corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . This adsorption can involve both physical and chemical interactions, depending on the specific conditions and the nature of the metal surface.

Comparison with Similar Compounds

Comparison with Structurally Similar CAPD Derivatives

The CAPD derivatives (e.g., CAPD-1 to CAPD-4) share the same core structure but differ in substituents at the 2-position (ethoxy or methoxy) and arylidene groups at the 4- and 7-positions. Key comparisons include:

Corrosion Inhibition Performance

CAPD derivatives exhibit mixed-type inhibition (affecting both anodic and cathodic reactions) in 1.0 M H₂SO₄, with efficiencies up to 97.7% for CAPD-1 at 1.0×10⁻³ M . Key factors influencing performance include:

  • Electronic Properties : Higher EHOMO (energy of the highest occupied molecular orbital) and lower ΔE (energy gap between EHOMO and ELUMO) correlate with stronger adsorption on steel surfaces. CAPD-1 has EHOMO = −6.12 eV and ΔE = 3.45 eV, outperforming CAPD-4 (EHOMO = −6.34 eV, ΔE = 3.71 eV) .
  • Substituent Effects: Electron-donating groups (e.g., methoxy in CAPD-2) enhance inhibition by increasing electron density at adsorption sites. The amino group in the target compound, being a stronger donor than methoxy/ethoxy, may further improve adsorption but requires experimental validation.
  • Adsorption Strength : The dEads/dN (adsorption energy per molecule) for CAPD-1 (−471.73 kcal/mol) is superior to CAPD-4 (−405.34 kcal/mol), indicating stronger binding to steel surfaces .
Table 1: Comparison of CAPD Derivatives
Property CAPD-1 (2-Ethoxy) CAPD-2 (2-Methoxy) CAPD-4 (2-Methoxybenzylidene) Target (2-Amino)
Inhibition Efficiency 97.7% 95.2% 89.1% Theoretical
EHOMO (eV) −6.12 −6.20 −6.34 Predicted ↑
ΔE (eV) 3.45 3.58 3.71 Predicted ↓
dEads/dN (kcal/mol) −471.73 −454.99 −405.34 Predicted ↑

Comparison with Other Heterocyclic Corrosion Inhibitors

The target compound and CAPDs belong to a broader class of heterocyclic inhibitors. Key competitors include:

Quinoline Derivatives

  • Example: 5-(4-Methylpiperazine)-methylquinoline-8-ol achieves 92% inhibition at 10⁻³ M in 1.0 M HCl, lower than CAPD-1 (97.7%) .
  • Mechanism : Adsorption via π-electrons and lone pairs on N/O atoms. CAPDs outperform due to fused cyclopentane rigidity and tailored substituents .

Schiff Bases

  • Example: A Schiff base derived from 2-hydrazinobenzothiazole shows 89% efficiency in 1.0 M HCl .
  • Limitation : Hydrolytic instability in strong acids reduces longevity compared to CAPDs .

Ionic Liquids

  • Example : Task-specific ionic liquids achieve ~90% efficiency in HCl but face challenges in scalability and cost .
  • Advantage of CAPDs : Simple synthesis, low cost, and high efficiency in H₂SO₄ make CAPDs more practical for industrial use .

Biological Activity

2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C9H10N4C_9H_{10}N_4, featuring a cyclopentane ring fused with a pyridine structure. The presence of the amino and carbonitrile groups contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds containing the cyano group can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly in breast and colon cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Neuropharmacological Effects

There is growing interest in the neuropharmacological potential of this compound. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly glutamate receptors. This action could have implications for treating neurodegenerative diseases or mood disorders .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : The compound may function as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context.
  • Apoptotic Pathways : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with this compound.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Mechanistic studies indicated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

In a clinical isolate study, the compound exhibited potent activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Data Summary Table

Biological ActivityEffectReference
AnticancerIC50 = 15 µM (MCF-7 cells)
AntimicrobialMIC = 32 µg/mL (S. aureus)
NeuropharmacologicalModulates glutamate receptors

Q & A

Q. What are the established synthetic routes for 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, cyclopenta[b]pyridine derivatives are often synthesized via domino reactions or cyclocondensation of ketones with active methylene compounds. Key intermediates like 2-sulfanyl derivatives may serve as precursors, undergoing nucleophilic substitution or oxidation to introduce the amino and nitrile groups . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, cyclocondensation reactions using thiophene-substituted ketones require anhydrous conditions and Lewis acids (e.g., BF₃·Et₂O) to achieve yields >70% .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Characterization relies on:

  • IR spectroscopy : Identification of nitrile (C≡N stretch ~2200 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.
  • NMR : ¹H NMR resolves cyclopentane protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms nitrile carbon (δ ~115 ppm) and sp² carbons in the pyridine ring (δ 120–150 ppm) .
  • Elemental analysis : Validates purity (e.g., C: 74.23%, H: 5.57%, N: 4.56% for a related thiophene analog) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in heterocyclic synthesis?

The amino group acts as a directing group in electrophilic substitution, while the nitrile enhances electrophilicity at the pyridine C-3 position. Substituents on the cyclopentane ring (e.g., methoxy or halogen groups) alter steric bulk, affecting regioselectivity in cross-coupling reactions. For example, electron-withdrawing groups (e.g., -CN) stabilize intermediates in domino reactions, enabling the synthesis of fused heterocycles like pyrano[4,3-b]pyridines . Computational studies (e.g., DFT) can model charge distribution to predict reaction sites .

Q. What strategies resolve contradictions in spectral data or reaction outcomes across studies?

Discrepancies in NMR shifts or yields may arise from:

  • Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) alter proton chemical shifts.
  • Tautomerism : The amino group may adopt different tautomeric forms, complicating spectral interpretation.
  • Impurity profiles : Side products from incomplete cyclization (e.g., open-chain intermediates) require HPLC or GC-MS analysis for identification .

Q. What pharmacological activities are predicted for this compound, and how can its bioactivity be validated?

Structural analogs exhibit anti-inflammatory and anticancer properties due to interactions with kinases or DNA topoisomerases. In silico docking studies (e.g., against COX-2 or EGFR targets) can prioritize in vitro assays. For validation:

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant proteins.
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, monitoring degradation via LC-MS.
  • Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses.
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes.
  • QSAR models : Utilize descriptors like logP and polar surface area to correlate structure with activity .

Q. How can regioselectivity challenges in functionalizing the cyclopenta[b]pyridine core be addressed?

  • Protecting groups : Temporarily block the amino group with Boc to direct substitution to the nitrile-adjacent position.
  • Transition-metal catalysis : Pd-catalyzed C-H activation enables selective arylation at the C-4 position .

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